molecular formula C6H13ClF3N B1438941 Butyl(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1170296-36-2

Butyl(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B1438941
CAS No.: 1170296-36-2
M. Wt: 191.62 g/mol
InChI Key: FMLMUMIQZZHYNX-UHFFFAOYSA-N
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Description

Butyl(2,2,2-trifluoroethyl)amine hydrochloride is an organic compound with the molecular formula C6H13ClF3N and a molecular weight of 191.62 g/mol . This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant stability and reactivity. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of butylamine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent any side reactions. The product is then purified through crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Butyl(2,2,2-trifluoroethyl)amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, substitution reactions can yield a variety of trifluoromethylated amines, while oxidation reactions can produce corresponding amides or nitriles .

Scientific Research Applications

Butyl(2,2,2-trifluoroethyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique chemical properties.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, especially those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Butyl(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl(2,2,2-trifluoroethyl)amine hydrochloride is unique due to the presence of both the butyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring high stability and reactivity .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-2-3-4-10-5-6(7,8)9;/h10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLMUMIQZZHYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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